molecular formula C12H15NO2 B11893373 (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol

Cat. No.: B11893373
M. Wt: 205.25 g/mol
InChI Key: NTGZTLGPJDCUKF-UHFFFAOYSA-N
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Description

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core with an ethyl group at the 1-position, a methoxy group at the 5-position, and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Alkylation: The indole core is alkylated at the 1-position using ethyl halides under basic conditions.

    Methoxylation: The methoxy group is introduced at the 5-position through electrophilic substitution using methoxy reagents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Various alcohol derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

(1-Ethyl-5-methoxy-1H-indol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • (1-Benzyl-5-methoxy-1H-indol-3-yl)methanol
  • (1-Methyl-5-methoxy-1H-indol-3-yl)methanol
  • (1-Ethyl-5-methoxy-1H-indol-3-yl)ethanol

Comparison:

  • Uniqueness: (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
  • Differences: Variations in the alkyl group (e.g., benzyl, methyl) and the position of the methanol group can significantly alter the compound’s reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(1-ethyl-5-methoxyindol-3-yl)methanol

InChI

InChI=1S/C12H15NO2/c1-3-13-7-9(8-14)11-6-10(15-2)4-5-12(11)13/h4-7,14H,3,8H2,1-2H3

InChI Key

NTGZTLGPJDCUKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)CO

Origin of Product

United States

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